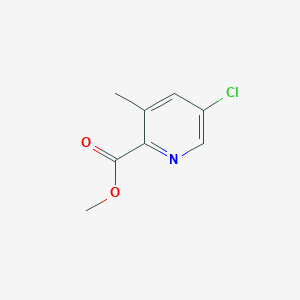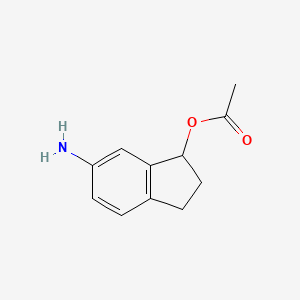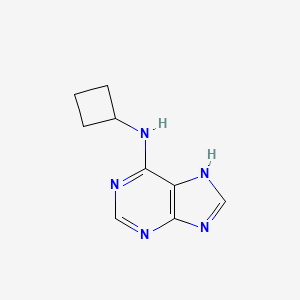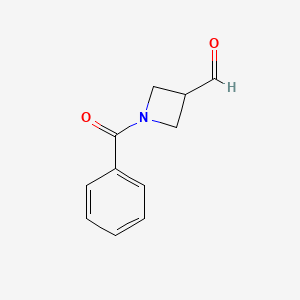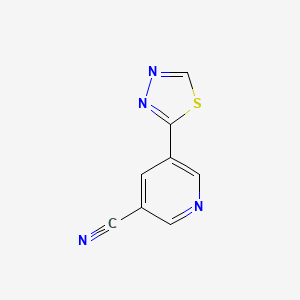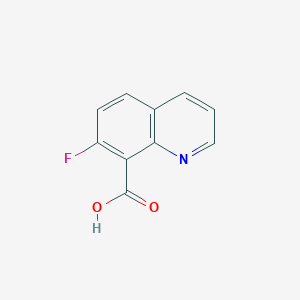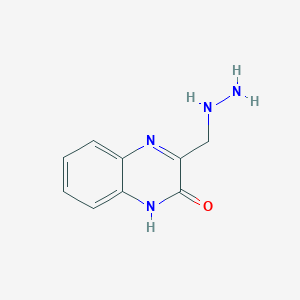
N,N,1-Trimethylisoquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,1-Trimethylisoquinolin-5-amine is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a nitrogen atom in the isoquinoline ring and three methyl groups attached to the nitrogen and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethylisoquinolin-5-amine typically involves the methylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. Another method involves the use of formaldehyde and formic acid in a reductive amination process, where isoquinoline is first reacted with formaldehyde to form an intermediate, which is then reduced to the desired amine using formic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the methylation process.
化学反应分析
Types of Reactions: N,N,1-Trimethylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
N,N,1-Trimethylisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N,N,1-Trimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Isoquinoline: The parent compound, which lacks the methyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
N-Methylisoquinoline: A mono-methylated derivative of isoquinoline.
Uniqueness: N,N,1-Trimethylisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
N,N,1-trimethylisoquinolin-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9-10-5-4-6-12(14(2)3)11(10)7-8-13-9/h4-8H,1-3H3 |
InChI 键 |
XOSXBGSYBWTCRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1C=CC=C2N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
